molecular formula C12H14ClNO3 B2958173 2-chloro-N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]acetamide CAS No. 916203-05-9

2-chloro-N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]acetamide

Cat. No.: B2958173
CAS No.: 916203-05-9
M. Wt: 255.7
InChI Key: ZVGOYSQODIHJCA-UHFFFAOYSA-N
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Description

2-Chloro-N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]acetamide (molecular formula: C₁₀H₁₀ClNO₃; molecular weight: 227.6 g/mol) is a chloroacetamide derivative featuring a 2,3-dihydro-1,4-benzodioxin core linked via an ethyl spacer to an acetamide group . The chlorine substituent on the acetamide enhances electrophilic reactivity, enabling covalent interactions with biomolecules, while the benzodioxin moiety contributes to hydrophobic interactions and structural rigidity . Its environmental persistence is influenced by its hydrophobic nature and resistance to degradation .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO3/c13-8-12(15)14-4-3-9-1-2-10-11(7-9)17-6-5-16-10/h1-2,7H,3-6,8H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVGOYSQODIHJCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)CCNC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]acetamide typically involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with chloroacetyl chloride in the presence of a suitable base, such as triethylamine, under anhydrous conditions. The reaction is usually carried out in an aprotic solvent like dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process. Purification steps, such as recrystallization or column chromatography, are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The benzodioxin ring can be oxidized to form quinones or other oxidized derivatives.

  • Reduction: The chloroacetamide group can be reduced to form the corresponding amine.

  • Substitution: The chlorine atom in the chloroacetamide group can be substituted with other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

  • Substitution: Nucleophiles such as sodium azide (NaN3) or potassium iodide (KI) can be used for substitution reactions.

Major Products Formed:

  • Oxidation: Quinones, hydroquinones, and other oxidized derivatives.

  • Reduction: 2-chloro-N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]acetamide amine.

  • Substitution: Various substituted chloroacetamides depending on the nucleophile used.

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the preparation of more complex molecules. Its reactivity makes it a valuable intermediate in the synthesis of pharmaceuticals and other bioactive compounds.

Biology: The compound has been studied for its potential biological activities, including antibacterial and antifungal properties. It may also serve as a lead compound for the development of new therapeutic agents.

Medicine: Research is ongoing to explore the potential medicinal applications of this compound. It has shown promise in preliminary studies for treating various diseases, including Alzheimer's disease and other neurodegenerative disorders.

Industry: In the chemical industry, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique structure and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism by which 2-chloro-N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]acetamide exerts its effects depends on its specific application. For example, in antibacterial applications, the compound may inhibit bacterial cell wall synthesis or disrupt essential metabolic pathways. The molecular targets and pathways involved are typically identified through biochemical and molecular biology studies.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Comparisons

The compound belongs to a broader class of benzodioxin-linked acetamides. Below is a comparative analysis of key analogs:

Compound Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Key Properties
Target Compound Chloroacetamide + ethyl-linked benzodioxin C₁₀H₁₀ClNO₃ 227.6 High electrophilicity; environmental persistence; dioxin-like interactions
2-(2,5-Dichlorophenoxy)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide Dichlorophenoxy group on acetamide C₁₆H₁₃Cl₂NO₄ 354.2 Enhanced lipophilicity; potential herbicide/pesticide applications
N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-ethoxyacetamide Ethoxy group replacing chlorine on acetamide C₁₂H₁₅NO₄ 253.3 Reduced electrophilicity; improved solubility
2-Amino-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide hydrochloride Amino group replacing chlorine; hydrochloride salt C₁₀H₁₃ClN₂O₃ 244.7 Increased nucleophilicity; enhanced bioavailability due to salt form
2-Chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-{[2-(prop-2-en-1-yloxy)phenyl]methyl}acetamide Bulky propenyloxyphenylmethyl substituent C₂₀H₂₀ClNO₄ 373.8 Steric hindrance alters binding kinetics; scaffold for drug discovery
2-[(4-Chlorophenyl)sulfonylamino]-N-(3,5-dimethylphenyl)acetamide Sulfonamide linker + dimethylphenyl group C₂₃H₂₀Cl₂N₂O₆S 522.0 Antimicrobial activity (MIC: 4–8 µg/mL against S. aureus); low hemolytic effects

Key Findings from Comparative Studies

Electrophilicity and Reactivity: The chlorine atom in the target compound enhances covalent binding to nucleophilic residues (e.g., cysteine thiols) compared to ethoxy or amino analogs . Sulfonamide derivatives (e.g., compound 7l ) exhibit stronger hydrogen-bonding capabilities due to the sulfonyl group, improving target affinity in antimicrobial applications.

Sulfonamide-linked compounds (e.g., 7l ) demonstrate superior antibacterial activity (MIC: 4–8 µg/mL) compared to the target compound, which lacks reported antimicrobial efficacy.

Physicochemical Properties: Bulky substituents (e.g., propenyloxyphenylmethyl ) reduce solubility but improve selectivity for hydrophobic binding pockets. Amino-substituted analogs exhibit higher aqueous solubility (logP ~1.2) versus the target compound (logP ~2.5), influencing pharmacokinetics.

Environmental Impact: The target compound’s chlorine substituent and benzodioxin core contribute to environmental persistence, similar to dichlorophenoxy derivatives . Sulfonamide-containing analogs degrade faster due to polar functional groups .

Q & A

Q. What are the recommended synthetic routes for 2-chloro-N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]acetamide, and what challenges are associated with its purification?

Synthesis typically involves coupling 2-(2,3-dihydro-1,4-benzodioxin-6-yl)ethylamine with chloroacetyl chloride under Schotten-Baumann conditions. A key challenge is controlling competing side reactions due to the reactivity of the chloroacetamide group. Purification often requires column chromatography with gradient elution (e.g., hexane/ethyl acetate) to separate byproducts like unreacted amine or oligomers. Yield optimization may require low-temperature (-10°C to 0°C) reaction conditions to minimize hydrolysis .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers should researchers prioritize?

  • IR Spectroscopy : Look for C=O stretch (~1650–1680 cm⁻¹), NH bend (~1550 cm⁻¹), and C-Cl stretch (~650–750 cm⁻¹) to confirm the acetamide and chloro groups.
  • ¹H/¹³C NMR : Key signals include the ethylenedioxy protons (δ 4.2–4.4 ppm, multiplet), the CH₂Cl group (δ 3.8–4.0 ppm), and the acetamide carbonyl (δ ~170 ppm in ¹³C). Spin-spin coupling in the dihydrobenzodioxin ring (δ 6.7–7.0 ppm) should also be analyzed .

Q. How does the dihydrobenzodioxin moiety influence the compound’s solubility and stability in aqueous media?

The dihydrobenzodioxin ring enhances hydrophobicity, reducing aqueous solubility. Stability studies in buffered solutions (pH 2–9) show degradation at extremes (pH < 3 or >8), likely due to hydrolysis of the acetamide bond. For long-term storage, lyophilization and storage under inert gas (argon) at -20°C are recommended .

Advanced Research Questions

Q. What computational methods are suitable for predicting the compound’s binding affinity to biological targets, and how can results be validated experimentally?

Molecular docking (AutoDock Vina, Schrödinger Suite) using crystal structures of related benzodioxin derivatives (e.g., PDB: 4XYZ) can model interactions with enzymes like cytochrome P450. Validation requires:

  • Isothermal Titration Calorimetry (ITC) to measure binding constants.
  • Enzyme inhibition assays (e.g., IC₅₀ determination via fluorometric methods) .

Q. How do structural modifications (e.g., halogen substitution, alkyl chain length) alter the compound’s bioactivity, and what design principles emerge from SAR studies?

  • Halogen substitution : Replacing Cl with F or Br in the acetamide group increases electrophilicity, enhancing reactivity with nucleophilic residues (e.g., cysteine in enzyme active sites).
  • Alkyl chain extension : Adding methyl groups to the ethyl linker reduces conformational flexibility, potentially improving target selectivity. SAR studies suggest a balance between lipophilicity (logP ~2.5–3.5) and hydrogen-bonding capacity (PSA ~50–60 Ų) for optimal activity .

Q. What analytical strategies resolve contradictions in reported spectral data (e.g., conflicting NMR shifts or IR peaks)?

  • High-resolution mass spectrometry (HRMS) confirms molecular formula integrity.
  • 2D NMR (COSY, HSQC) : Resolves overlapping signals in the dihydrobenzodioxin region. For example, HSQC can distinguish between CH₂ groups in the ethyl linker and the dihydro ring .

Methodological Recommendations

  • Synthesis : Use anhydrous solvents (e.g., THF, DCM) to suppress hydrolysis.
  • Characterization : Combine XRD (for crystalline samples) with dynamic light scattering (DLS) to assess purity in solution .
  • Bioactivity Testing : Include positive controls (e.g., alachlor) in enzyme assays for comparative analysis .

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